2-Chloro-4-nitrophenyl-beta-D-maltotrioside

Description

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name for 2-chloro-4-nitrophenyl-β-D-maltotrioside is:

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .

This name follows systematic conventions:

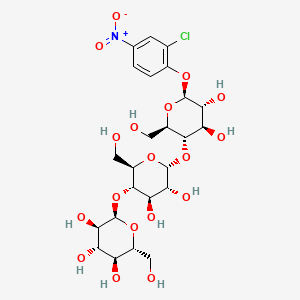

- The parent structure is maltotriose, a trisaccharide of three α-1,4-linked D-glucopyranose units.

- The aglycone group (2-chloro-4-nitrophenyl) is attached via a β-glycosidic bond to the reducing end of maltotriose.

- Stereochemical descriptors (R/S) specify configurations at each chiral center, while "oxan" denotes the pyranose ring system.

Molecular Formula and Weight Calculations

The compound has the molecular formula C₂₄H₃₄ClNO₁₈ , with a molar mass of 659.98–660.0 g/mol across independent studies .

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₄H₃₄ClNO₁₈ | |

| Molecular weight | 659.98–660.0 g/mol | |

| XLogP3-AA (polarity) | -6.9 |

The slight variance in molecular weight arises from isotopic abundance differences in computational models .

Stereochemical Configuration Analysis

The molecule contains 14 stereocenters , with configurations determined by its InChI string:InChI=1S/C24H34ClNO18/c25-8-3-7.../t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 .

Key stereochemical features:

- Glucose units : All three glucopyranose rings adopt the ^4C₁ chair conformation, typical for β-D-glucose.

- Anomeric carbon : The β-configuration at C1 of the reducing-end glucose is confirmed by the "-1" suffix in the InChI stereodescriptors.

- Chloronitrophenyl group : Attached to the C1 hydroxyl of the terminal glucose via a β-glycosidic bond (axial position).

Glycosidic Linkage Patterns and Anomeric Specificity

The molecule features:

- Maltotriose backbone : Three α-D-glucopyranose units connected by α-1,4 glycosidic bonds .

- Aglycone attachment : A β-glycosidic bond links the 2-chloro-4-nitrophenyl group to the anomeric carbon (C1) of the terminal glucose .

Linkage Table

| Bond Type | Connection | Configuration |

|---|---|---|

| Glucose 1–Glucose 2 | C1–O–C4 | α-1,4 |

| Glucose 2–Glucose 3 | C1–O–C4 | α-1,4 |

| Glucose 3–Aglycone | C1–O–Aromatic | β-1,1 |

The β-configuration at the aglycone attachment site is critical for substrate recognition by enzymes like α-amylase .

Comparative Structural Analysis with Alpha-Anomer Counterparts

The alpha-anomer, 2-chloro-4-nitrophenyl-α-D-maltotrioside, differs solely in the configuration at the anomeric carbon (C1) of the terminal glucose .

| Property | β-Anomer | α-Anomer |

|---|---|---|

| Anomeric configuration | β (equatorial) | α (axial) |

| CAS Number | 165522-16-7 | 118291-90-0 |

| Enzymatic specificity | α-Amylase substrates | Less commonly utilized |

| Glycosidic bond angle | 180° (trans) | 60° (cis) |

The β-anomer's equatorial orientation enhances stability in aqueous solutions, making it preferable for kinetic assays .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYYNUOXSFGLNX-KKFBLJMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClNO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746743 | |

| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165522-16-7 | |

| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Analyse Des Réactions Chimiques

2-Chloro-4-nitrophenyl-beta-D-maltotrioside undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and reducing agents, depending on the desired transformation . The major products formed from these reactions are typically derivatives of the original compound with modifications at the chloro or nitro groups .

Applications De Recherche Scientifique

Enzymatic Assays

Alpha-Amylase Activity Measurement

CNP-G3 serves primarily as a substrate for measuring alpha-amylase activity, an important enzyme involved in carbohydrate metabolism. Studies have demonstrated that CNP-G3 can be used effectively in clinical assays to determine alpha-amylase levels in serum without the need for auxiliary enzymes. The method exhibits high precision, with within-run and between-run coefficients of variation below 2% and 3%, respectively .

Comparison with Other Substrates

In comparative studies, the CNP-G3 method showed greater sensitivity and longer reagent stability compared to traditional substrates like 4,6-ethylidene (G7)-p-nitrophenyl (G1)-alpha-D-maltoheptaoside (EPS-G7). The CNP-G3 method maintained stability for up to 21 days at 4°C, while EPS-G7 was stable for only 2 days .

Clinical Diagnostics

Assessment of Pancreatic Function

The use of CNP-G3 in determining total and pancreatic alpha-amylase levels is significant for diagnosing pancreatic disorders. A study published in Clinica Chimica Acta outlined a protocol using CNP-G3 that allows for accurate measurement of amylase activity in human serum, which is crucial for assessing conditions such as pancreatitis .

Direct Assays and Method Adaptation

An adaptation of the International Federation of Clinical Chemistry (IFCC) method using CNP-G3 has been developed for routine clinical use, demonstrating its practicality in laboratory settings. This adaptation allows for direct measurement of amylase activity without lag phases, enhancing the efficiency of clinical diagnostics .

Biochemical Research

Substrate Specificity Studies

CNP-G3 has been employed to investigate the specificity and kinetic properties of alpha-amylase from various sources, including human saliva and porcine pancreas. Research indicates that CNP-G3 is hydrolyzed effectively by these enzymes, facilitating studies on enzyme kinetics and mechanisms .

Mechanistic Insights into Enzyme Action

The degradation mechanism of CNP-G3 by human salivary alpha-amylase has been explored through kinetic analyses. These studies provide insights into how different maltooligosaccharides are released during enzymatic reactions, contributing to our understanding of carbohydrate metabolism at a molecular level .

Potential Therapeutic Applications

Hypoglycemic Effects

Emerging research suggests that CNP-G3 may possess hypoglycemic properties, potentially aiding in the management of postprandial blood glucose levels. This aspect opens avenues for further investigation into its role as a therapeutic agent in diabetes management .

Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Enzymatic Assays | Measurement of alpha-amylase activity | High precision; stable over extended periods |

| Clinical Diagnostics | Assessment of pancreatic function | Effective for diagnosing pancreatitis |

| Biochemical Research | Substrate specificity and kinetic studies | Insights into enzyme action mechanisms |

| Potential Therapeutics | Hypoglycemic effects | May aid in managing blood glucose levels |

Mécanisme D'action

The mechanism of action of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside involves its hydrolysis by alpha-amylase. The enzyme cleaves the glycosidic bonds in the maltotrioside moiety, releasing 2-chloro-4-nitrophenol, which can be detected spectrophotometrically . This reaction is used to measure the activity of alpha-amylase in various samples .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs: Alpha vs. Beta Anomers

The beta-anomeric configuration of 2-chloro-4-nitrophenyl-beta-D-maltotrioside distinguishes it from the extensively studied alpha-anomer (CNP-G3). The anomeric configuration (α or β) influences enzyme-substrate binding, as α-amylases typically hydrolyze α-glycosidic bonds.

Comparison with Other Nitrophenyl Glycosides

2-Chloro-4-nitrophenyl-alpha-D-maltotrioside (CNP-G3) is often compared to other chromogenic substrates, such as 4-nitrophenyl maltosides (e.g., p-nitrophenyl maltoside) and ethylidene-blocked substrates (e.g., 4,6-ethylidene-G7PNP). Key differences include:

- Kinetic Efficiency : CNP-G3’s lower Km (0.22 mmol/L) compared to p-nitrophenyl maltoside indicates higher enzyme affinity .

- Assay Simplicity : CNP-G3 enables direct assays without helper enzymes, unlike ethylidene-G7PNP, which requires glucosidase for signal generation .

- Interference : CNP-G3-based methods show minimal interference from hemoglobin (≤6 g/L), bilirubin (≤630 µmol/L), and triglycerides (≤30 mmol/L) .

Advantages Over Traditional Starch-Based Assays

CNP-G3 eliminates the need for turbidimetric or iodometric methods, offering:

- No lag phase, enabling immediate kinetic measurements .

- Linear kinetics up to 1,450 U/L, suitable for automated systems .

- Stability : Reconstituted reagents remain stable for one month at 2–8°C .

Key Research Findings

Method Validation Studies

- Gella et al.

- Xu et al. () : Identified chloride ions as potent activators (4× stronger than sodium azide) and EDTA as a strong inhibitor, highlighting the role of calcium in enzyme function.

- Lorentz et al. () : Optimized substrate concentration (2.25 mmol/L) and buffer conditions (pH 6.28), achieving a detection limit of 2.9 U/L and linearity up to 1,450 U/L.

- Winn-Deen et al. (): Validated CNP-G3 for rapid (<5 min), automated assays with comparable performance to Pantrak Amylase (Behring Diagnostics).

Limitations and Considerations

Activité Biologique

2-Chloro-4-nitrophenyl-beta-D-maltotrioside (CNP-Maltotrioside) is a synthetic compound that has garnered attention in biochemical research, particularly for its role as a substrate in enzyme assays. This article provides a comprehensive overview of its biological activity, including its applications in enzyme kinetics, structural analysis, and clinical diagnostics.

- Chemical Formula : C₁₂H₁₅ClN₂O₇

- Molecular Weight : 320.71 g/mol

- CAS Number : 165522-16-7

CNP-Maltotrioside is primarily utilized as a substrate for the enzyme α-amylase. The compound undergoes hydrolysis, resulting in the release of 2-chloro-4-nitrophenol and maltotriose. The reaction can be represented as follows:

The enzymatic activity can be measured spectrophotometrically by monitoring the increase in absorbance at 405 nm, corresponding to the formation of 2-chloro-4-nitrophenol .

α-Amylase Activity

CNP-Maltotrioside has been extensively studied for its use in determining α-amylase activity in clinical samples. A novel assay developed using this substrate allows for direct measurement of total and pancreatic amylase activities. The assay conditions optimized include:

- pH : 6.28

- Substrate Concentration : 2.25 mmol/L

- Calcium Concentration : 5.0 mmol/L

- Chloride Concentration : 310 mmol/L

This method has shown high precision with low coefficients of variation (CVs) for both within-assay and day-to-day measurements .

Case Studies

-

Clinical Diagnostics :

A study evaluated the utility of CNP-Maltotrioside in measuring serum α-amylase levels, correlating well with established methods. The results indicated that this substrate could be effectively used for routine diagnostics, providing reliable measurements of enzyme activity in various clinical conditions . -

Enzyme Kinetics :

Research highlighted the kinetic properties of α-amylase when using CNP-Maltotrioside as a substrate. The study established Michaelis-Menten kinetics, determining key parameters such as and , which are essential for understanding enzyme efficiency and substrate affinity .

Comparative Analysis with Other Substrates

To illustrate the effectiveness of CNP-Maltotrioside compared to other substrates used in similar assays, the following table summarizes key characteristics:

| Substrate | Reaction Product | Optimal pH | Notes |

|---|---|---|---|

| This compound | 2-Chloro-4-nitrophenol + Maltotriose | 6.28 | High specificity for α-amylase |

| 4-Nitrophenyl-alpha-D-maltoside | 4-Nitrophenol + Maltose | 7.0 | Commonly used but less sensitive |

| Maltotetraose | Maltose + Glucose | 6.5 | Limited use due to complex reaction |

Q & A

Basic Research Questions

Q. What are the key experimental considerations when using 2-Chloro-4-nitrophenyl-beta-D-maltotrioside as a substrate in α-amylase activity assays?

- Methodological Answer : Optimize substrate concentration based on the enzyme's KM value to ensure linear reaction kinetics. Use HPLC-purified substrate (≥95% purity) to minimize impurities affecting absorbance measurements at 405 nm (for nitrophenol release). Include controls with heat-inactivated enzyme to account for non-enzymatic hydrolysis. Adjust pH to match physiological conditions (e.g., pH 6.9 for salivary α-amylase) and use a continuous spectrophotometric assay for real-time monitoring .

Q. How does the substitution pattern (chloro and nitro groups) on the aromatic ring influence the compound’s utility as a glycosidase substrate?

- Methodological Answer : The electron-withdrawing nitro group stabilizes the leaving group (2-chloro-4-nitrophenol), accelerating glycosidic bond cleavage. The chloro group enhances solubility in aqueous buffers while maintaining steric accessibility for enzyme binding. Validate specificity by comparing hydrolysis rates with structurally analogous substrates (e.g., 4-nitrophenyl derivatives) to rule out non-target enzyme interference .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store desiccated at -20°C in amber vials to prevent photodegradation of the nitro group. Avoid repeated freeze-thaw cycles by aliquoting into single-use portions. Confirm stability via periodic HPLC analysis to detect hydrolysis products (e.g., free nitrophenol) .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction conditions for kinetic studies involving this substrate?

- Methodological Answer : Apply factorial design to evaluate interactions between variables (e.g., temperature, pH, ionic strength). For example, a 2^3 factorial design reduces the number of experiments while identifying significant factors affecting hydrolysis rates. Use response surface methodology (RSM) to model non-linear relationships and determine optimal conditions for maximal enzyme activity .

Q. What computational approaches are available to predict the binding affinity of this compound to novel glycosidases?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) with homology-modeled enzyme structures to simulate substrate binding. Validate predictions using molecular dynamics (MD) simulations to assess stability of the enzyme-substrate complex. Cross-reference with experimental kinetic data (kcat/KM) to refine computational models .

Q. How should researchers address contradictory kinetic data when this substrate exhibits atypical inhibition at high concentrations?

- Methodological Answer : Perform Lineweaver-Burk analysis to distinguish between competitive and uncompetitive inhibition. If substrate inhibition is observed, use the Hill equation to model cooperativity effects. Verify results with alternative substrates (e.g., 4-nitrophenyl-maltotrioside) to isolate structural causes. Consider pre-steady-state kinetics to dissect binding and catalytic steps .

Q. What advanced analytical techniques are recommended for characterizing trace degradation products of this compound in long-term enzymatic assays?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) to identify low-abundance hydrolysis byproducts (e.g., maltotriose or chlorinated derivatives). Pair with nuclear magnetic resonance (NMR) to resolve structural ambiguities. Quantify degradation rates using isotope-labeled internal standards for improved accuracy .

Data Integration and Validation

Q. How can researchers integrate kinetic data from this substrate with multi-omics datasets to elucidate broader carbohydrate metabolic pathways?

- Methodological Answer : Correlate enzyme activity (Vmax/KM) with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles to identify rate-limiting steps. Use pathway enrichment tools (e.g., KEGG Mapper) to contextualize substrate-specific activity within starch/sucrose metabolism. Validate findings via CRISPR-Cas9 knockout models of target glycosidases .

Q. What validation strategies are essential when adapting this substrate for high-throughput screening (HTS) platforms?

- Methodological Answer : Perform Z’-factor analysis to assess assay robustness (Z’ > 0.5 indicates suitability for HTS). Include reference inhibitors (e.g., acarbose for α-amylase) to confirm signal specificity. Automate liquid handling to minimize variability in substrate dispensing. Use plate readers with temperature control to maintain reaction consistency across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.